![molecular formula C7H7NO B121828 2-(Pyridin-3-yl)acetaldehyde CAS No. 42545-63-1](/img/structure/B121828.png)
2-(Pyridin-3-yl)acetaldehyde
Overview
Description
2-(Pyridin-3-yl)acetaldehyde is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 g/mol . The IUPAC name for this compound is 2-pyridin-3-ylacetaldehyde .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yl)acetaldehyde consists of a pyridine ring attached to an acetaldehyde group . The InChI string isInChI=1S/C7H7NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4-6H,3H2
and the Canonical SMILES string is C1=CC (=CN=C1)CC=O
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-3-yl)acetaldehyde include a molecular weight of 121.14 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 30 Ų and a Heavy Atom Count of 9 .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
2-(Pyridin-3-yl)acetaldehyde can be used in the synthesis of novel heterocyclic compounds. These compounds have potential biological activities and can be evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated. Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds synthesized from 2-(Pyridin-3-yl)acetaldehyde effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Potential Anti-Tumor Activity
The pyrimidine moiety, which can be synthesized using 2-(Pyridin-3-yl)acetaldehyde, is known to exhibit diverse types of biological and pharmaceutical activities, including antitumor activities .
Potential Antiviral Activity
Pyrimidine derivatives, which can be synthesized using 2-(Pyridin-3-yl)acetaldehyde, are known to have antiviral properties .
Potential Antimicrobial Activity
Pyrimidine derivatives, which can be synthesized using 2-(Pyridin-3-yl)acetaldehyde, are known to have antimicrobial properties .
Future Directions
Pyridine derivatives, including 2-(Pyridin-3-yl)acetaldehyde, continue to attract interest due to their various chemical and biological applications . Future research may focus on improving the synthesis and functionalization of these compounds, particularly at the 2-position . This could lead to the development of novel antibiotics or drugs with limited side effects .
properties
IUPAC Name |
2-pyridin-3-ylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUHIAWSJRKXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454128 | |
Record name | PYRIDIN-3-YLACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)acetaldehyde | |
CAS RN |
42545-63-1 | |
Record name | PYRIDIN-3-YLACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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